(4-Fluorothiophen-3-yl)methanol
Description
(4-Fluorothiophen-3-yl)methanol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position makes this compound a unique and interesting compound for various applications in chemistry and industry.
Properties
IUPAC Name |
(4-fluorothiophen-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXMACAVAWAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorothiophen-3-yl)methanol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto the thiophene ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the thiophene ring, followed by the addition of a hydroxymethyl group through a Grignard reaction or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions where the fluorine atom or hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: (4-Fluorothiophen-3-yl)aldehyde, (4-Fluorothiophen-3-yl)carboxylic acid.
Reduction Products: (4-Fluorothiophen-3-yl)methane.
Substitution Products: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
(4-Fluorothiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (4-Fluorothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxymethyl group can influence its solubility and reactivity.
Comparison with Similar Compounds
Thiophen-3-ylmethanol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(4-Chlorothiophen-3-yl)methanol: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and applications.
(4-Methylthiophen-3-yl)methanol:
Uniqueness: The presence of the fluorine atom in (4-Fluorothiophen-3-yl)methanol imparts unique properties, such as increased electronegativity and reactivity, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
(4-Fluorothiophen-3-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a thiophene ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group (-CHOH) at the 3-position. This structure imparts unique reactivity and biological properties, making it a subject of various studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom enhances binding affinity towards enzymes and receptors, while the hydroxymethyl group influences solubility and reactivity. These interactions can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain microorganisms by interfering with their metabolic processes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from different research studies:
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested against a panel of pathogens, including Staphylococcus aureus and Escherichia coli, revealing an effective concentration range for microbial inhibition.
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that this compound triggers apoptotic pathways. Flow cytometry analyses showed increased annexin V positivity, confirming apoptotic cell death at therapeutic concentrations.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound selectively inhibits certain kinases associated with tumorigenesis. This property suggests its potential as a therapeutic agent targeting specific cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
